molecular formula C24H25NO2 B14460446 N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide CAS No. 70757-70-9

N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide

Cat. No.: B14460446
CAS No.: 70757-70-9
M. Wt: 359.5 g/mol
InChI Key: DNDHBCVZWCKMIN-UHFFFAOYSA-N
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Description

N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide is an organic compound with a complex structure that includes phenyl and propanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide typically involves multiple steps. One common method includes the reaction of 4-(2-phenylpropan-2-yl)phenol with phenyl isocyanate under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-4-(2-phenylpropan-2-yl)aniline
  • Phenylacetone
  • Benzenamine derivatives

Uniqueness

N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

70757-70-9

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

N-phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide

InChI

InChI=1S/C24H25NO2/c1-18(23(26)25-21-12-8-5-9-13-21)27-22-16-14-20(15-17-22)24(2,3)19-10-6-4-7-11-19/h4-18H,1-3H3,(H,25,26)

InChI Key

DNDHBCVZWCKMIN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3

Origin of Product

United States

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